molecular formula C14H19FN2O2 B1397930 Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate CAS No. 845256-60-2

Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate

Cat. No. B1397930
M. Wt: 266.31 g/mol
InChI Key: ABMWQTWKPOPMIO-UHFFFAOYSA-N
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Description

Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19FN2O2 . It has an average mass of 266.311 Da and a monoisotopic mass of 266.143066 Da . This compound has attracted attention in the scientific community due to its potential use in various fields including pharmacology and neuroscience.


Molecular Structure Analysis

Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate contains a total of 39 bonds; 20 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on novel anaplastic lymphoma kinase (ALK) inhibitors, similar in structure to Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate, has been conducted. These compounds show potential for cancer treatment. Studies have examined the pharmacokinetics, including how compounds are metabolized and cleared in the body, highlighting the importance of understanding enzymatic hydrolysis and saturation kinetics in drug development (Teffera et al., 2013).

Molecular Modifications and Activity

Modifications to similar molecular structures have been explored to enhance their stability and activity. For instance, certain analogs stable in mouse plasma have been discovered, though they showed reduced potency against ALK (Teffera et al., 2013). Additionally, rearrangement reactions involving the indole nucleus, akin to the piperidine structure, have been studied, which could have implications for developing more effective compounds (Hallett et al., 2000).

Anti-Microbial and Anti-Tuberculosis Properties

Compounds with structures similar to Benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate have shown promising activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Jeankumar et al., 2013).

Potential in Neurology and Psychopharmacology

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related, has shown significant anti-acetylcholinesterase activity, suggesting potential applications in treating neurological conditions like Alzheimer's disease (Sugimoto et al., 1990).

Synthesis and Characterization

Efforts in synthesizing and characterizing derivatives of piperidines, including fluoro-substituted compounds, contribute to a better understanding of their pharmacological properties and potential applications in various therapeutic areas (Nakatsuka et al., 1981).

properties

IUPAC Name

benzyl 3-fluoro-4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMWQTWKPOPMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180606
Record name Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-3-fluoro-4-methylaminopiperidine

CAS RN

845256-60-2
Record name Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845256-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-fluoro-4-(methylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 9.4 g (37.5 mmol) of 2-2 in 150 mL of 1,2-dichloroethane was added 37.5 mL (74.9 mmol) of a 2M solution of methylamine in THF and 11.9 g (56.2 mmol) of Na(OAc)3BH. After stirring for 2 h, the reaction was quenched with saturated aqueous K2CO3, partitioned with EtOAc, separated, and the aqueous phase extracted 3×EtOAc. The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated by rotary evaporation. The residue was loaded onto a silica gel column and eluted with 80:10:10 CHCl3/EtOAc/MeOH to provide both the cis and trans isomers of 2-2a as colorless oils. Data for the trans isomer of 2-2a, first to elute (confirmed by NOE analysis): 1HNMR (600 MHz, CD2Cl2) δ 7.4-7.3 (m, 5H), 5.1 (m, 2H), 4.4-4.1 (m, 2H), 3.9 (m, 1H), 3.15-3.05 (m, 2H), 2.75 (m, 1H), 2.4 (s, 3H), 2.0 (in, 1H), 1.25 (m, 1H) ppm. Data for the cis isomer of 2-2a, second to elute (confirmed by NOE analysis): 1HNMR (600 MHz, CD2Cl2) δ 7.4-7.2 (m, 5H), 5.1 (m, 2H), 4.9-4.7 (m 1H), 4.4 (m, 1H), 4.15 (m, 1H), 3.1-2.9 (m, 2H), 2.6 (m, 1H), 2.4 (s, 3H), 1.8 (m, 1H), 1.6 (m, 1H) ppm. HRMS (ES) calc'd M+H for C14H19F1N2O2: 267.1504. Found: 267.1500.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CD Cox, PJ Coleman, MJ Breslin… - Journal of medicinal …, 2008 - ACS Publications
Inhibition of kinesin spindle protein (KSP) is a novel mechanism for treatment of cancer with the potential to overcome limitations associated with currently employed cytotoxic agents. …
Number of citations: 157 pubs.acs.org

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